N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, it can inhibit enzymes and proteins by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide
Uniqueness
N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the 6-methylpyridine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-6-13(10-17-11)16(20)19-18-9-12-5-7-14(21-2)15(8-12)22-3/h4-10H,1-3H3,(H,19,20)/b18-9- |
InChI Key |
SVPQKFPVDDSNPV-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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